ZD8321

Neutrophil elastase Enzyme inhibition kinetics Serine protease

ZD8321 is an orally bioavailable, reversible peptidyl trifluoromethyl ketone inhibitor of human neutrophil elastase (Ki=13±1.7 nM). Unlike IV-only sivelestat, ZD8321 enables chronic oral dosing in rodent models of COPD, pulmonary fibrosis, and vascular inflammation—reducing animal stress and supporting high-throughput paradigms. Its ~15-fold higher affinity over sivelestat drives more complete target engagement in cell-based assays. Validated in functional cancer cell adhesion assays (pancreatic S2-007/S2-013 and colonic COLO205 to TNFα-activated HUVEC). Clinically advanced to Phase 2 for acute lung injury; ideal as a benchmark comparator for novel NE inhibitors. Supplied at ≥98% purity with full QC documentation.

Molecular Formula C18H28F3N3O5
Molecular Weight 423.4 g/mol
CAS No. 182073-77-4
Cat. No. B1684285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD8321
CAS182073-77-4
Synonyms1-(2-methoxycarbonyl-3-methylbutyryl)-N-(2-methyl-1-(trifluoroacetyl)propyl)pyrrolidine-2-carboxamide
ZD 8321
ZD-8321
Molecular FormulaC18H28F3N3O5
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC
InChIInChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1
InChIKeyZYLBZJKJNAYAFU-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZD8321 (CAS 182073-77-4): A Clinically Advanced, Orally Bioavailable Neutrophil Elastase Inhibitor


ZD8321 (CAS 182073-77-4), also designated ZD-8321, is a peptidyl trifluoromethyl ketone inhibitor of human neutrophil elastase (HNE; leukocyte elastase). It was originally developed by AstraZeneca (Zeneca) as compound 1l from a series of orally active trifluoromethyl ketone inhibitors [1]. ZD8321 demonstrates potent inhibition of human neutrophil elastase with a Ki of 13 ± 1.7 nM [2]. The compound is a reversible inhibitor and has been characterized as orally bioavailable across multiple species [1]. ZD8321 advanced to Phase 2 clinical evaluation for acute lung injury before development was discontinued [3].

Why ZD8321 Cannot Be Substituted with Other Neutrophil Elastase Inhibitors


Neutrophil elastase inhibitors exhibit substantial heterogeneity in binding affinity (Ki/IC50), selectivity across serine protease family members, oral bioavailability, and route-of-administration constraints. Within the class, Ki values for human neutrophil elastase span more than an order of magnitude—from low single-digit nanomolar to several hundred nanomolar [1]. Furthermore, oral bioavailability is not a class-level property: sivelestat (ONO-5046), a clinically approved neutrophil elastase inhibitor, requires intravenous administration due to negligible oral bioavailability, whereas ZD8321 demonstrates high levels of oral bioavailability in multiple species [2][3]. Assays using the same substrate and experimental conditions reveal that closely related compounds produce differing functional outcomes in cellular adhesion and inflammatory models [4]. These pharmacological and pharmacokinetic divergences mean that selecting a neutrophil elastase inhibitor for in vivo or translational research must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for ZD8321: Head-to-Head and Cross-Study Comparisons


ZD8321 Exhibits ~15-Fold Higher Affinity for Human Neutrophil Elastase Than Sivelestat (Ki Comparison)

ZD8321 inhibits human neutrophil elastase with a Ki of 13 ± 1.7 nM, representing approximately 15-fold higher binding affinity than sivelestat (ONO-5046), which has a reported Ki of 200 nM for the same target [1][2]. Both Ki values were determined under standard in vitro enzyme inhibition assay conditions. The magnitude of this difference exceeds assay variability and constitutes a meaningful pharmacological distinction.

Neutrophil elastase Enzyme inhibition kinetics Serine protease

ZD8321 Demonstrates High Oral Bioavailability in Multiple Species, a Property Absent in Intravenous-Only Sivelestat

ZD8321 (compound 1l) is characterized in the primary literature as possessing high levels of oral bioavailability in several species [1]. This property was a key selection criterion for its advancement into clinical development. In contrast, sivelestat exhibits negligible oral bioavailability and is clinically approved solely for intravenous infusion [2]. No oral formulation of sivelestat is available for research or clinical use. This represents a categorical pharmacokinetic distinction between the two inhibitors.

Oral bioavailability Pharmacokinetics In vivo studies

ZD8321 Shows ~11-Fold Selectivity over Pancreatic Elastase, Distinct from ZD-0892's ~30-Fold Selectivity Profile

ZD8321 inhibits human neutrophil elastase with a Ki of 13 nM and porcine pancreatic elastase with a Ki of 149 nM, yielding a selectivity ratio of approximately 11.5-fold [1]. Its close structural analog ZD-0892, also a peptidyl trifluoromethyl ketone inhibitor from the same research program, exhibits a Ki of 6.7 nM for human neutrophil elastase and 200 nM for porcine pancreatic elastase, representing a selectivity ratio of approximately 30-fold [2]. The difference in selectivity window may influence off-target serine protease engagement in tissues where pancreatic elastase is expressed.

Enzyme selectivity Serine protease Off-target profiling

ZD8321 Inhibits Neutrophil and Cancer Cell Adhesion to Activated Endothelium, Validated in a Functional Cellular Assay

In a functional assay measuring adhesion of cells to TNFα-activated human umbilical vein endothelial cells (HUVEC), ZD8321 suppressed the adhesion of neutrophils and cancer cells exhibiting high intracellular elastase activity [1]. This functional activity was demonstrated using human pancreatic (S2-007, S2-013, S2-020) and colonic (COLO205) cancer cell lines. The study further showed that ZD8321 inhibited the NE-induced increase in E-selectin expression on HUVEC and reduced soluble E-selectin shedding [1]. While sivelestat and ONO-5046 have been studied in inflammatory contexts, this specific functional demonstration of adhesion suppression in cancer-endothelial interaction models is documented for ZD8321 in the published literature [1].

Cell adhesion Endothelial cells Metastasis

Research Application Scenarios Where ZD8321 Offers Demonstrated Advantages


In Vivo Studies Requiring Oral Dosing for Chronic Neutrophil Elastase Inhibition

Investigators conducting long-term in vivo experiments in rodent models of chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, or vascular inflammation may require repeated daily dosing over weeks to months. ZD8321's high oral bioavailability in multiple species [1] enables administration via oral gavage or dietary incorporation, eliminating the need for continuous intravenous infusion or repeated intraperitoneal injections required for sivelestat [2]. This reduces surgical intervention, minimizes animal handling stress, and supports higher-throughput chronic dosing paradigms.

Cancer Metastasis Models Examining Elastase-Dependent Tumor Cell-Endothelial Adhesion

Researchers investigating the role of neutrophil elastase in tumor cell extravasation and metastatic dissemination can utilize ZD8321 based on its demonstrated functional activity in suppressing cancer cell adhesion to TNFα-activated HUVEC [1]. The published data using pancreatic (S2-007, S2-013, S2-020) and colonic (COLO205) cancer cell lines provides a validated experimental framework and positive control reference for studies examining elastase-dependent adhesion mechanisms. The compound's ~15-fold higher binding affinity relative to sivelestat [2] may enable more complete target engagement at lower concentrations in these cellular models.

Comparative Pharmacology Studies Differentiating Neutrophil Elastase Inhibitor Subtypes

Scientists performing head-to-head comparisons of structurally distinct neutrophil elastase inhibitors can use ZD8321 as a representative of the peptidyl trifluoromethyl ketone class with established oral bioavailability. Its well-characterized Ki (13 ± 1.7 nM) and selectivity ratio (~11.5-fold over pancreatic elastase) [1] enable precise comparisons with other inhibitor classes—such as the sulfanilide derivative sivelestat (Ki = 200 nM) [2] or the structurally distinct inhibitor alvelestat (AZD9668; Ki = 9.4 nM) [3]. The compound's clinical development history through Phase 2 [4] also provides translational relevance for studies benchmarking novel inhibitors against a clinically advanced comparator.

Neutrophil-Driven Inflammatory Disease Models with Published ZD8321 Validation

Investigators modeling acute lung injury, ARDS, or systemic inflammatory response syndromes may select ZD8321 given its clinical development trajectory for acute lung injury [1]. The compound's established suppression of neutrophil adhesion to activated endothelium [2] provides mechanistic rationale for its use in models where neutrophil-endothelial interactions drive pathology. While development was discontinued in Phase 2, the compound remains valuable as a tool compound for elucidating elastase-dependent inflammatory pathways and for validating target engagement in preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD8321

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.